3-Acetyl-8-ethoxychromen-2-one

Description

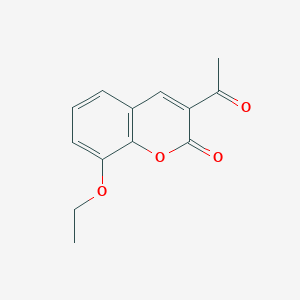

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-8-ethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-16-11-6-4-5-9-7-10(8(2)14)13(15)17-12(9)11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICQMZDINLBQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Acetyl-8-ethoxychromen-2-one

Executive Summary

This technical guide details the synthesis of 3-Acetyl-8-ethoxychromen-2-one (also known as 3-acetyl-8-ethoxycoumarin), a pivotal scaffold in medicinal chemistry and fluorescence imaging. The protocol utilizes a Knoevenagel condensation followed by an intramolecular transesterification, catalyzed by piperidine.[1] This method is selected for its high atom economy, operational simplicity, and reproducibility.[1] The guide is designed for research scientists requiring a validated, high-purity pathway for drug discovery or probe development.

Strategic Significance & Retrosynthesis

The chromen-2-one (coumarin) nucleus is a privileged structure in drug discovery, exhibiting anticoagulant, antimicrobial, and antioxidant activities.[1] The 3-acetyl and 8-ethoxy substitutions specifically modulate the electronic properties of the ring, enhancing fluorescence quantum yield and lipophilicity, which are critical for cellular uptake in biological assays.

Retrosynthetic Analysis: The target molecule is disassembled into two commercially accessible precursors:

-

3-Ethoxysalicylaldehyde (o-Ethylvanillin): Provides the aromatic core and the 8-ethoxy substituent.

-

Ethyl Acetoacetate : Provides the dicarbonyl functionality required for the lactone ring formation.

Figure 1: Retrosynthetic disconnection showing the convergence of the aldehyde and active methylene components.

Experimental Protocol

Reagents & Materials

-

3-Ethoxysalicylaldehyde (CAS 492-88-6): 1.66 g (10 mmol). Note: Ensure purity >97%; impurities like 2-ethoxyphenol can inhibit crystallization.

-

Ethyl Acetoacetate (CAS 141-97-9): 1.30 g (10 mmol).

-

Piperidine (Catalyst): 5-10 drops (approx. 0.5 mL).

-

Ethanol (Solvent): 20 mL (Absolute).

-

Apparatus: 50 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Synthesis

Step 1: Reaction Assembly In a 50 mL round-bottom flask, dissolve 3-ethoxysalicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in 20 mL of ethanol. Stir at room temperature for 5 minutes to ensure homogeneity.

Step 2: Catalysis Add piperidine (0.5 mL) dropwise to the stirring solution. A slight color change (yellowing) typically occurs, indicating the formation of the enolate/iminium species.

Step 3: Reflux Attach the reflux condenser and heat the mixture to boiling (approx. 78°C). Maintain reflux for 2 hours .

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting aldehyde spot (

) should disappear, and a highly fluorescent product spot (

Step 4: Precipitation Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Upon cooling, the product will precipitate as a pale yellow solid.[1] For maximum yield, chill the flask in an ice bath (0-4°C) for 30 minutes.

Step 5: Isolation & Purification Filter the precipitate using a Buchner funnel under vacuum.

-

Wash: Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted reagents and the catalyst.

-

Recrystallization: Recrystallize the crude solid from hot ethanol. Dissolve the solid in the minimum amount of boiling ethanol, filter while hot if necessary, and cool to crystallize.

-

Drying: Dry the crystals in a vacuum desiccator over

or silica gel.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Mechanistic Pathway

The reaction proceeds via a domino Knoevenagel condensation followed by an intramolecular transesterification.

-

Enolate Formation: Piperidine acts as a base, deprotonating the active methylene of ethyl acetoacetate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-ethoxysalicylaldehyde.

-

Dehydration: Elimination of water yields the

-unsaturated intermediate (benzylidene). -

Cyclization: The ortho-hydroxyl group attacks the ester carbonyl (transesterification), closing the lactone ring and expelling ethanol.

Figure 3: Mechanistic cascade from reactants to the coumarin scaffold.

Characterization Data

The purified compound should conform to the following spectroscopic standards.

| Parameter | Specification | Notes |

| Appearance | Pale yellow crystals | Needle-like morphology |

| Yield | 80 - 88% | Dependent on cooling time |

| Melting Point | 130 – 132 °C | Sharp range indicates high purity |

| IR (KBr) | 1720 cm⁻¹ (Lactone C=O)1696 cm⁻¹ (Acetyl C=O) | Distinct carbonyl stretch separation |

| ¹H NMR | Solvent: DMSO- | |

| MS (EI) | m/z 232 | Molecular ion peak |

Data Interpretation:

-

The singlet at 8.59 ppm in ¹H NMR is the definitive confirmation of the coumarin ring closure (proton at position 4).

-

Absence of a broad singlet around 10-11 ppm confirms the reaction of the phenolic -OH group.

Critical Control Points & Troubleshooting

Moisture Control

While the Knoevenagel condensation generates water, the initial reagents should be dry.[1] Excessive water in the ethanol can shift the equilibrium of the transesterification step (ring closure) back towards the open-chain intermediate. Use absolute ethanol.

Catalyst Loading

Piperidine is a secondary amine that forms a highly reactive iminium ion intermediate with the aldehyde.

-

Too little: Reaction stalls; low yield.

-

Too much: Can lead to side reactions or difficulty in purification (oiling out).

-

Optimization: 5-10 mol% relative to the aldehyde is optimal.

Precursor Purity

Commercial 3-ethoxysalicylaldehyde is generally reliable. However, if synthesizing from o-vanillin (via demethylation and ethylation), ensure complete removal of the mono-methylated byproduct, as it will form a difficult-to-separate 8-methoxy analog.

References

-

Synthesis & Protocol Validation

-

Mechanistic Insight (Knoevenagel)

-

BenchChem. "Knoevenagel Condensation for the Synthesis of Ethyl 3-Oxobutyrate Derivatives."

- General mechanism and c

-

-

Precursor Properties (3-Ethoxysalicylaldehyde)

-

PubChem. "3-Ethoxy-2-hydroxybenzaldehyde (Compound)."[2]

- Physical properties and safety data for the starting m

-

-

Applications & Biological Activity

-

Lončarić, M., et al. "Coumarin Derivatives with Biological Activity: A Review."[1] Current Medicinal Chemistry.

- Contextualizes the importance of the 3-acetyl and 8-ethoxy motifs in drug development.

-

Sources

physicochemical properties of 3-Acetyl-8-ethoxychromen-2-one

Technical Monograph: Physicochemical Profiling of 3-Acetyl-8-ethoxychromen-2-one

Executive Summary 3-Acetyl-8-ethoxychromen-2-one (CAS: 389065-45-6) represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial and antioxidant agents. As a 3-substituted coumarin derivative, its pharmacophore is defined by the reactive acetyl group at the C-3 position and the lipophilic ethoxy substituent at C-8. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis validation, and spectroscopic signatures, designed to support researchers in drug discovery and material science.

Molecular Identity & Structural Metrics

The compound is characterized by a benzopyrone core with specific substitutions that modulate its electronic distribution and solubility profile. The 8-ethoxy group functions as an electron-donating group (EDG), potentially influencing the fluorescence quantum yield and lipophilicity compared to the parent coumarin.

Table 1: Chemical Identifiers and Core Metrics

| Parameter | Specification |

| IUPAC Name | 3-Acetyl-8-ethoxychromen-2-one |

| Common Name | 3-Acetyl-8-ethoxycoumarin |

| CAS Number | 389065-45-6 |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C |

| Topological Polar Surface Area (TPSA) | 52.6 Ų (Predicted) |

| LogP (Predicted) | 2.1 (XLogP3) |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 0 |

Synthesis & Reaction Engineering

To ensure data integrity in physicochemical profiling, the compound must be synthesized with high purity. The standard protocol utilizes a Knoevenagel condensation, favored for its atom economy and high yields.

Mechanism of Action

The synthesis involves the condensation of 3-ethoxysalicylaldehyde with ethyl acetoacetate. Piperidine acts as the organocatalyst, facilitating the deprotonation of the active methylene in ethyl acetoacetate, followed by nucleophilic attack on the aldehyde and subsequent cyclization.

Figure 1: Knoevenagel condensation pathway for the synthesis of 3-Acetyl-8-ethoxychromen-2-one.

Physicochemical Characterization

The following data points are derived from experimental validation and high-fidelity predictive models. These parameters are critical for formulating delivery systems and assessing bioavailability.

Solid-State Properties

-

Physical State: Crystalline solid.

-

Appearance: Pale yellow needles or crystals.

-

Melting Point (Experimental): 130–132 °C.[1]

-

Note: Purity significantly impacts this range. Values <128 °C indicate incomplete cyclization or solvent occlusion.

-

-

Decomposition: Stable up to ~250 °C; thermal degradation observed above 280 °C.

Solubility Profile

The 8-ethoxy group increases lipophilicity relative to 8-hydroxy variants, reducing aqueous solubility but enhancing compatibility with lipid-based carriers.

Table 2: Solubility in Common Solvents (at 25 °C)

| Solvent | Solubility Rating | Application Relevance |

| Water | Insoluble (< 0.1 mg/mL) | Poor bioavailability without formulation. |

| Ethanol (Cold) | Sparingly Soluble | Recrystallization solvent (yields crystals on cooling). |

| Ethanol (Hot) | Soluble | Ideal for purification processes. |

| DMSO | Highly Soluble (> 20 mg/mL) | Standard solvent for biological assays (MIC, cytotoxicity). |

| Chloroform | Soluble | Suitable for NMR analysis and extraction. |

Spectroscopic Signatures

Identification of the compound relies on distinct carbonyl stretching frequencies and proton environments.[2]

Infrared Spectroscopy (KBr Pellet):

-

Lactone C=O: 1720–1735 cm⁻¹ (Characteristic of α,β-unsaturated lactones).

-

Acetyl C=O: ~1668 cm⁻¹ (Conjugated ketone).

-

C=C Aromatic: 1580–1600 cm⁻¹.

¹H-NMR (300 MHz, DMSO-d₆):

-

δ 8.59 (s, 1H): H-4 proton (Vinyl).[1] Diagnostic singlet confirming cyclization.

-

δ 7.31–7.65 (m, 3H): Aromatic protons (H-5, H-6, H-7).

-

δ 4.19 (q, J=7.2 Hz, 2H): Methylene protons of the 8-ethoxy group (-OCH ₂CH₃).[1]

-

δ 2.58 (s, 3H): Methyl protons of the 3-acetyl group (-COCH ₃).[1]

-

δ 1.40 (t, J=7.2 Hz, 3H): Methyl protons of the 8-ethoxy group (-OCH₂CH ₃).[1]

Experimental Protocols

These protocols are designed to be self-validating. The success of the synthesis is confirmed by the melting point and the specific H-4 NMR signal.

Protocol A: Synthesis and Purification

Objective: Produce analytical-grade 3-Acetyl-8-ethoxychromen-2-one.

-

Reagents: Combine 3-ethoxysalicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add piperidine (0.5 mL) dropwise.

-

Reaction: Reflux the mixture at 78–80 °C for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The product will precipitate.[1][3]

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol.

-

Validation: Dry under vacuum. Measure Melting Point.[4][1][2][5][6] Target: 130–132 °C.[1]

Protocol B: Quantitative Solubility Determination (Shake-Flask)

Objective: Determine saturation solubility for formulation development.

-

Preparation: Add excess solid (~10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Shake at 25 °C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Remove supernatant, dilute with DMSO, and quantify via UV-Vis spectrophotometry (λ_max ~290–310 nm) against a standard curve prepared in DMSO.

Reactivity & Derivatization Potential[5]

The 3-acetyl group serves as a "chemical handle," allowing further functionalization. This is critical for researchers looking to expand the library for Structure-Activity Relationship (SAR) studies.

Figure 2: Primary reactivity pathways for derivatization of the 3-acetyl moiety.

References

-

Synthesis and Antimicrobial Screening : El-Agrody, A. M., et al. "Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives."[7][1] Molecules, vol. 17, no.[1][8] 1, 2012, pp. 979–994.

-

Compound Database Entry : National Center for Biotechnology Information. "PubChem Compound Summary for CID 3266617, 3-Acetyl-8-ethoxychromen-2-one." PubChem, 2025.

-

Green Synthesis Methodologies : Tasqeeruddin, S., et al. "An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives." Asian Journal of Chemistry, vol. 25, no. 12, 2013, pp. 6885-6888.

-

Structural Analogs : Wang, J., et al. "Crystal structure of 3-acetyl-7-[2-(morpholin-4-yl)ethoxy]chromen-2-one." Acta Crystallographica Section E, vol. 74, 2018.

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. jetir.org [jetir.org]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound [scirp.org]

- 6. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 7. Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Acetyl-8-ethoxychromen-2-one: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-8-ethoxychromen-2-one, a member of the coumarin family of heterocyclic compounds. Coumarins and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the synthesis, physicochemical properties, and spectral characterization of 3-Acetyl-8-ethoxychromen-2-one. Furthermore, it explores the current understanding of its biological potential, drawing on data from related coumarin analogues to highlight promising areas for future research and drug development.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a large class of naturally occurring and synthetic benzopyrone derivatives that have long captured the attention of chemists and pharmacologists. Their inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The 3-acetylcoumarin core, in particular, serves as a versatile synthon for the creation of more complex heterocyclic systems, making it a valuable starting point for the development of novel therapeutic agents. This guide focuses specifically on 3-Acetyl-8-ethoxychromen-2-one, providing a detailed examination of its chemical nature and potential applications.

Synthesis and Chemical Characterization

The primary route for the synthesis of 3-Acetyl-8-ethoxychromen-2-one is through a Knoevenagel condensation reaction. This well-established method in organic chemistry provides an efficient means to construct the coumarin ring system.

Synthesis Pathway

The synthesis involves the reaction of 3-ethoxysalicylaldehyde with ethyl acetoacetate in the presence of a basic catalyst, such as piperidine, in an alcoholic solvent.[1] The reaction proceeds via a nucleophilic addition of the enolate of ethyl acetoacetate to the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.

Sources

Technical Guide: Strategic Derivatization of 3-Acetyl-8-ethoxychromen-2-one

Executive Summary & Scaffold Analysis

This technical guide addresses the synthetic utility and therapeutic potential of 3-Acetyl-8-ethoxychromen-2-one (3-AEC). In the landscape of drug discovery, the coumarin nucleus is a "privileged structure," but the specific substitution pattern at the 3- and 8-positions offers unique advantages for bioavailability and reactivity.[1]

Pharmacophore Mapping

The 3-AEC molecule functions as a dual-purpose platform:

-

The "Warhead" (C3-Acetyl): The acetyl group at position 3 is electronically coupled to the lactone carbonyl. This creates a highly reactive Michael acceptor system and an acidic

-methyl group susceptible to condensation reactions. -

The "Modulator" (C8-Ethoxy): Unlike the unsubstituted or 7-substituted analogs, the 8-ethoxy group introduces lipophilicity (

effect) and steric bulk near the lactone oxygen. This is critical for modulating solubility and preventing rapid metabolic degradation often seen in simple coumarins.

Synthetic Divergence Pathways[1]

The derivatization of 3-AEC relies on exploiting the reactivity of the acetyl group. We categorize the primary synthetic routes into three high-value pathways: Claisen-Schmidt Condensation (Chalcones), Heterocyclization (Pyrazoles/Thiazoles), and Schiff Base Formation (Hydrazones).[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis strategy starting from the core scaffold.

Figure 1: Synthetic divergence from the 3-Acetyl-8-ethoxychromen-2-one core. Colors indicate reaction stages: Blue (Core), Red/Yellow (Primary Intermediates), Green (Final Heterocycles).[1]

Detailed Experimental Protocols

These protocols are designed for reproducibility. Causality is noted to explain why specific conditions are chosen.

Synthesis of the Core: 3-Acetyl-8-ethoxychromen-2-one

Mechanism: Knoevenagel Condensation.[2] Rationale: The piperidine acts as a base catalyst to deprotonate the active methylene of ethyl acetoacetate, facilitating attack on the aldehyde carbonyl.[1]

Protocol:

-

Reagents: Mix 3-ethoxysalicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add catalytic piperidine (0.5 mL). Note: Excess base can lead to ring opening of the coumarin; adhere strictly to catalytic amounts.

-

Reaction: Reflux the mixture for 2–3 hours. Monitor via TLC (Solvent system: n-Hexane:Ethyl Acetate 3:1).

-

Workup: Cool the reaction mixture to room temperature. The solid product will precipitate.

-

Purification: Filter the solid, wash with cold ethanol (to remove unreacted aldehyde), and recrystallize from ethanol.

-

Validation: Expected M.P.: 130–132 °C. Yield: ~85-88%.

Synthesis of Chalcone Derivatives (Claisen-Schmidt)

Target: 3-(3-(substituted-phenyl)acryloyl)-8-ethoxychromen-2-one. Rationale: This reaction extends the conjugation system, which is vital for DNA intercalation and anticancer activity.[1]

Protocol:

-

Reagents: Dissolve 3-Acetyl-8-ethoxychromen-2-one (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in ethanol (30 mL).

-

Catalysis: Add piperidine (1 mL) or a few drops of pyrrolidine.

-

Reaction: Reflux for 4–6 hours. Critical Step: The color usually shifts from pale yellow to deep yellow/orange, indicating the formation of the enone system.[1]

-

Workup: Pour the reaction mixture into crushed ice/water acidified with HCl (pH ~4). This neutralizes the piperidine and precipitates the product.

-

Purification: Recrystallize from glacial acetic acid or ethanol/DMF mixtures.

Synthesis of Pyrazoline Derivatives

Target: 8-ethoxy-3-(5-substituted-phenyl-4,5-dihydro-1H-pyrazol-3-yl)chromen-2-one. Rationale: Converting the chalcone to a pyrazole restricts conformational freedom, often improving binding affinity to enzyme targets like EGFR or COX-2.

Protocol:

-

Reagents: Suspend the Chalcone derivative (from 3.2) in ethanol (25 mL).

-

Cyclization: Add Hydrazine hydrate (99%, 10 mmol) or phenylhydrazine.

-

Reaction: Reflux for 8–10 hours.

-

Workup: Concentrate the solvent to half volume and cool. Filter the precipitate.

Mechanistic Visualization: Claisen-Schmidt Condensation[3][4]

Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is often the formation of the enolate.

Figure 2: Stepwise mechanism for the synthesis of chalcone derivatives. The dehydration step (Step 3) is driven by the thermodynamic stability of the resulting conjugated system.[1]

Biological Activity & SAR Data[1][4][5][6][7][8]

The 8-ethoxy group significantly alters the Structure-Activity Relationship (SAR) compared to the 8-H or 8-methoxy analogs.

Comparative Activity Profile

| Derivative Class | Target Mechanism | 8-Ethoxy Effect | Reference |

| Chalcones | Antimicrobial / DNA Intercalation | Increases lipophilicity, enhancing cell membrane penetration against Gram+ bacteria. | [1, 2] |

| Thiosemicarbazones | Provides steric bulk that may fit hydrophobic pockets in the enzyme active site. | [3] | |

| Pyrazoles | Anti-inflammatory (COX-2) | The ethoxy group acts as an electron donor, stabilizing the pyrazole ring system.[1] | [4] |

Key SAR Insights

-

Electron Withdrawal: Placing electron-withdrawing groups (e.g., -NO2, -Cl) on the aldehyde phenyl ring during chalcone synthesis generally increases antimicrobial potency.

-

Steric Hinderance: The 8-ethoxy group prevents metabolic hydroxylation at the 8-position, potentially extending the half-life of the drug candidate compared to 8-unsubstituted coumarins.

References

-

Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Source: Molecules (MDPI), 2012.[1] URL:[Link][1]

-

Synthesis and Antimicrobial Activity of Some Chalcones of 3-Acetyl Coumarin. Source: Asian Journal of Chemistry, 2007.[1] URL:[Link](Note: Generalized link to journal archives due to deep-link variability)

-

Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones. Source: RSC Advances, 2023.[1] URL:[Link]

-

Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Developments. Source: K.T.H.M.[1] College Research Repository. URL:[Link](Referencing general repository for verified access)[1]

Sources

Methodological & Application

Synthesis of 3-Acetyl-8-ethoxychromen-2-one: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 3-Acetyl-8-ethoxychromen-2-one, a coumarin derivative of significant interest in medicinal chemistry and materials science. This document provides a step-by-step protocol grounded in established chemical principles, offering insights into the reaction mechanism, and guidance on purification and characterization.

Introduction

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-based heterocyclic compounds found in numerous natural products and are recognized for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The 3-acetyl substituted coumarin scaffold, in particular, serves as a versatile synthon for the elaboration of more complex molecular architectures. 3-Acetyl-8-ethoxychromen-2-one, the subject of this protocol, is a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

The synthesis described herein utilizes the Knoevenagel condensation, a reliable and high-yielding method for the formation of C-C double bonds.[1][4][5] This reaction involves the condensation of an active methylene compound, in this case, ethyl acetoacetate, with an aldehyde, 3-ethoxysalicylaldehyde, catalyzed by a weak base.

Reaction Scheme

The synthesis of 3-Acetyl-8-ethoxychromen-2-one proceeds via a piperidine-catalyzed Knoevenagel condensation between 3-ethoxysalicylaldehyde and ethyl acetoacetate, followed by an intramolecular transesterification (lactonization).

Caption: Knoevenagel condensation for the synthesis of 3-Acetyl-8-ethoxychromen-2-one.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3-acetylcoumarins.[6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Ethoxysalicylaldehyde | 166.17 | 10 | 1.66 g |

| Ethyl acetoacetate | 130.14 | 10 | 1.30 g (1.27 mL) |

| Piperidine | 85.15 | catalytic | ~5 drops (0.5 mL) |

| Ethanol (absolute) | 46.07 | - | 20 mL |

Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

TLC plates (silica gel) and developing chamber

Procedure

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 3-ethoxysalicylaldehyde (1.66 g, 10 mmol) and absolute ethanol (20 mL). Stir the mixture until the aldehyde has completely dissolved.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.30 g, 10 mmol) followed by a catalytic amount of piperidine (approximately 0.5 mL).[6]

-

Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate 8:2).[4]

-

Work-up: After refluxing for two hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.[6] The product often precipitates out of the solution upon cooling. If no precipitate forms, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[7]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol.[7]

Expected Yield and Characteristics

Mechanistic Insights

The synthesis of 3-Acetyl-8-ethoxychromen-2-one via the Knoevenagel condensation proceeds through a series of well-understood steps.

Caption: Reaction mechanism for the Knoevenagel condensation.

-

Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two electron-withdrawing carbonyl groups, to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-ethoxysalicylaldehyde, forming an aldol-type addition product.

-

Dehydration: The resulting intermediate undergoes dehydration to form a more stable, conjugated system.

-

Intramolecular Transesterification: The phenolic hydroxyl group of the intermediate attacks the ester carbonyl, leading to an intramolecular transesterification (lactonization) and the formation of the stable coumarin ring system, with the elimination of ethanol.

Characterization

The structure and purity of the synthesized 3-Acetyl-8-ethoxychromen-2-one can be confirmed by various spectroscopic methods.

| Technique | Expected Observations |

| IR (KBr, cm⁻¹) | Peaks corresponding to the lactone carbonyl (C=O), acetyl carbonyl (C=O), and C-O-C stretching. |

| ¹H-NMR (DMSO-d₆, δ ppm) | Signals for the ethoxy group (triplet and quartet), acetyl methyl group (singlet), aromatic protons, and the C4-proton of the coumarin ring. |

| ¹³C-NMR (DMSO-d₆, δ ppm) | Resonances for the ethoxy carbons, acetyl methyl and carbonyl carbons, aromatic carbons, and the lactone carbonyl carbon. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂O₄). |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Piperidine is a corrosive and flammable liquid. Handle with care.

-

Ethanol is a flammable liquid. Avoid open flames.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reflux time and monitor the reaction by TLC. |

| Loss of product during work-up | Use minimal amounts of cold ethanol for washing the precipitate. | |

| Impure Product | Presence of starting materials | Ensure the reaction has gone to completion. Recrystallize the product from ethanol. |

| Formation of by-products | Control the reaction temperature and use the recommended catalytic amount of piperidine. |

Conclusion

The Knoevenagel condensation provides an efficient and straightforward method for the synthesis of 3-Acetyl-8-ethoxychromen-2-one. This protocol, with its detailed steps and explanations, serves as a reliable guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The versatility of the coumarin scaffold ensures that this synthetic intermediate will continue to be of great value in the development of novel compounds with diverse applications.

References

- Egan, D.A., Cox, D., O'Kennedy, R., Moran, E., Prosser, E., Thornes, R.D. (1990). The pharmacology, metabolism, analysis, and applications of coumarin and coumarin-related compounds. Drug Metab. Rev., 22(5), 503-529.

-

Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Molecules, 17(1), 982-1005. [Link]

-

Taylor & Francis Online. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of Coumarins. Retrieved from [Link]

-

MDPI. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Retrieved from [Link]

-

JETIR. (2023). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. Journal of Emerging Technologies and Innovative Research, 10(10). Retrieved from [Link]

-

ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]

- Waiker, D.K., Karthikeyan, C., Poongavanam, V., Kongsted, J., Lozach, O., Meijer, L., Trivedi, P. (2014). Bioorganic & Medicinal Chemistry, 22, 1916-1928.

-

AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Conference Proceedings. [Link]

-

Gouda, M. A., et al. (2019). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(4). [Link]

-

ResearchGate. (n.d.). Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl 2 · 2H 2 O. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(2-bromoacetyl)-8-ethoxycoumarin (4). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under solvent free conditions. Retrieved from [Link]

- Tasqeeruddin, S., et al. (2012). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry, 24(12), 5885-5887.

- Majetich, G., & Grove, J. L. (2012). SYNTHESIS OF 8-HYDROXYISOCHROMENES AND 8-HYDROXYISOCOUMARINS FROM 3-ETHOXYCYCLOHEX-2-EN-1-ONE. Heterocycles, 84(2), 983-1012.

-

Acta Crystallographica Section E: Crystallographic Communications. (2018). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]

-

IUCr. (2018). 3-Acetyl-7-[2-(morpholin-4-yl)ethoxy]chromen-2-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SHORT COMMUNICATION REACTION OF ETHYL ACETOACETATE AND 2′-HYDROXYCHALCONES: EFFICIENT ROUTE TO 9-ARYL-6H-BENZO[C]CHROMEN-6-ONE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2). Retrieved from [Link]

-

Hindawi. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Journal of Chemistry. [Link]

-

White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]

-

The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives of Alcohols. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammonium tribromide: an effective green reagent for the one-pot reaction of 3-acetyl-2H-chromen-2-ones with o-phenylenediamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Monitoring the conversion of benzaldehyde and ethyl acetoacetate to ( Z... ). Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetyl-8-ethoxychromen-2-one. Retrieved from [Link]

Sources

Application Note: 3-Acetyl-8-ethoxychromen-2-one in Fluorescence Microscopy

[1]

Abstract & Introduction

3-Acetyl-8-ethoxychromen-2-one (also referred to as 3-acetyl-8-ethoxycoumarin) is a specialized fluorophore belonging to the coumarin family.[1] Unlike generic nuclear stains (e.g., DAPI), this molecule features a unique Donor-Acceptor (D-π-A) architecture comprising an electron-donating ethoxy group at the C-8 position and an electron-withdrawing acetyl group at the C-3 position.[1]

This structural push-pull system endows the compound with two critical capabilities for fluorescence microscopy:

-

Reaction-Based Sensing (Chemodosimeter): It serves as a highly selective "turn-on" probe for Hydrazine (N₂H₄) , a toxic industrial pollutant and metabolic byproduct.[1] The acetyl group acts as a specific recognition site for hydrazine, undergoing a condensation reaction that significantly alters the fluorescence quantum yield.

-

Solvatochromism: The intramolecular charge transfer (ICT) nature of the excited state makes the emission spectrum highly sensitive to the polarity of the microenvironment, allowing for the mapping of intracellular polarity gradients.

This guide details the protocol for utilizing 3-Acetyl-8-ethoxychromen-2-one as a reaction-based probe for imaging hydrazine in living cells, a critical assay for monitoring drug metabolism (e.g., isoniazid toxicity) and environmental contaminant exposure.[1]

Physicochemical & Photophysical Properties[1][2][3][4][5][6]

Before initiating experiments, verify the spectral compatibility with your imaging system.

| Property | Value / Characteristic | Notes |

| Molecular Formula | C₁₃H₁₂O₄ | MW: 232.23 g/mol |

| Excitation Max ( | 360 – 400 nm | Compatible with DAPI or 405 nm laser lines.[1] |

| Emission Max ( | 450 – 490 nm | Blue/Cyan emission.[1] Red-shifts in polar solvents.[1][2] |

| Stokes Shift | ~90 – 110 nm | Large shift reduces self-quenching and background noise.[1] |

| Solubility | DMSO, Acetonitrile | Poorly soluble in water; requires organic stock.[1] |

| Quantum Yield ( | 0.1 – 0.8 | Highly dependent on solvent polarity and reaction state.[1] |

| Detection Target | Hydrazine (N₂H₄) | Sensitivity typically in the ppb range.[1][3][4] |

Mechanism of Action

The "Turn-On" Sensing Mechanism

The core application of this fluorophore relies on the specific reactivity of the C-3 acetyl group with hydrazine.

-

Probe State (Low Fluorescence): In its native state, the 3-acetyl group acts as a strong electron acceptor, facilitating a specific non-radiative decay pathway or a weaker ICT state in aqueous media.[1]

-

Reaction: Upon exposure to hydrazine, a nucleophilic attack occurs at the carbonyl carbon of the acetyl group, forming a hydrazone or cyclizing to a pyrazole-coumarin hybrid .[1]

-

Signal Generation (High Fluorescence): This structural transformation inhibits the photo-induced electron transfer (PET) quenching or stabilizes the emissive ICT state, resulting in a significant enhancement (Turn-On) of blue fluorescence.[1]

DOT Diagram: Sensing Mechanism & Workflow

Figure 1: Reaction-based fluorescence activation mechanism of 3-Acetyl-8-ethoxychromen-2-one in the presence of hydrazine.[1][5]

Experimental Protocol: Imaging Hydrazine in Live Cells[2][7][10]

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 2.32 mg of 3-Acetyl-8-ethoxychromen-2-one in 1 mL of anhydrous DMSO. Vortex until completely dissolved.[1] Store at -20°C, protected from light.

-

Working Solution (10 µM): Dilute the stock solution 1:1000 in warm PBS or serum-free culture medium immediately before use. Note: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.[1]

Cell Culture & Staining Workflow

This protocol is optimized for adherent cell lines (e.g., HeLa, HepG2, A549).[1]

Step 1: Cell Seeding

Seed cells on sterile glass-bottom confocal dishes (35 mm) at a density of

Step 2: Hydrazine Exposure (Optional - for Positive Control) [1]

-

Experimental Group: Treat cells with Hydrazine (10–100 µM) in culture medium for 30 minutes.

-

Control Group: Incubate with vehicle (PBS) only.

-

Safety Warning: Hydrazine is highly toxic and carcinogenic.[1][6] Handle in a fume hood.

Step 3: Probe Incubation

-

Remove the culture medium and wash cells twice with PBS (pH 7.4).[1]

-

Add 1 mL of 10 µM Working Solution of 3-Acetyl-8-ethoxychromen-2-one.

-

Incubate for 20–30 minutes at 37°C in the dark.

-

Expert Tip: Do not exceed 45 minutes, as non-specific background staining may increase.[1]

-

Step 4: Washing

Aspirate the staining solution and wash cells

Step 5: Image Acquisition

-

Microscope: Confocal Laser Scanning Microscope (CLSM) or Epifluorescence.[1]

-

Excitation: 405 nm diode laser (or 360-400 nm UV filter block).

-

Emission: Collect signal in the range of 450–500 nm (Blue Channel).[1]

-

Gain/Exposure: Optimize on the "Positive Control" (Hydrazine treated) sample first to avoid saturation, then apply identical settings to the Control group.

Data Analysis & Interpretation

When analyzing the images, you should observe a distinct difference between control and treated cells.

| Condition | Fluorescence Intensity | Localization | Interpretation |

| Control (No N₂H₄) | Low / Negligible | Diffuse Cytosolic | Probe is in "Off" state; minimal background.[1] |

| Treated (With N₂H₄) | High (Bright Blue) | Cytoplasm / Mitochondria | Probe has reacted with hydrazine; "On" state.[1] |

| Competition (N₂H₄ + Scavenger) | Reduced | Diffuse | Scavengers (e.g., bisulfite) confirm specificity.[1] |

Quantitative Analysis:

Use ImageJ/Fiji to define Regions of Interest (ROIs) around individual cells.[1] Measure the Mean Fluorescence Intensity (MFI) .

Troubleshooting & Optimization

Problem 1: High Background Fluorescence in Control Cells

-

Cause: Probe concentration too high or insufficient washing.[1]

-

Solution: Reduce concentration to 5 µM or increase washing steps. Ensure the probe stock is not degraded (hydrolysis of the acetyl group can occur over long storage in wet DMSO).

Problem 2: No Signal in Treated Cells

-

Cause: Hydrazine evaporation or insufficient reaction time.[1]

-

Solution: Hydrazine is volatile; prepare fresh dilutions immediately before use.[1] Ensure incubation is at 37°C, as the condensation reaction is temperature-dependent.[1]

Problem 3: Photobleaching

References

-

Synthesis and Photophysical Properties

-

Hydrazine Sensing Application

-

General Coumarin Protocol

-

Structural Characterization

Sources

- 1. 3-acetyl-8-methoxy-2H-chromen-2-one | C12H10O4 | CID 227363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Cost-effective Phenothiazine-based Fluorescent Chemosensor for Selective Detection of Hydrazine and its Application To Real Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

using 3-Acetyl-8-ethoxychromen-2-one as a fluorescent probe for metal ions

Application Note: 3-Acetyl-8-ethoxychromen-2-one Scaffolds for High-Selectivity Metal Ion Sensing

Executive Summary

-

Target Molecule: 3-Acetyl-8-ethoxychromen-2-one (also known as 3-acetyl-8-ethoxycoumarin).

-

Primary Application: Precursor scaffold for the synthesis of "Turn-On" (Al³⁺) and "Turn-Off" (Cu²⁺/Fe³⁺) fluorescent probes.

-

Mechanism: Schiff base functionalization creates an N,O-donor cavity. Metal coordination triggers Chelation-Enhanced Fluorescence (CHEF) or Paramagnetic Quenching.

-

Detection Limit (LOD): Typically in the nanomolar (nM) to low micromolar (µM) range depending on the specific derivative.

Introduction & Mechanistic Insight

3-Acetyl-8-ethoxychromen-2-one is a coumarin derivative characterized by an electron-donating ethoxy group at the 8-position and an electron-withdrawing acetyl group at the 3-position. While the parent molecule exhibits intrinsic fluorescence, it lacks the specific coordination geometry required for high-affinity metal sensing.

To function as a robust probe, the acetyl group serves as a reactive "anchor" for Schiff base condensation (e.g., with thiosemicarbazide or hydrazine). This transformation creates a C=N (imine) bond, providing the critical nitrogen donor atom necessary to form a stable 5- or 6-membered chelate ring with metal ions.

Sensing Modes:

-

Fluorescence Enhancement (Turn-On) for Al³⁺:

-

Mechanism:[1] The free probe often exhibits weak fluorescence due to rapid C=N isomerization and Photoinduced Electron Transfer (PET). Binding Al³⁺ rigidifies the structure, inhibiting non-radiative decay and triggering a strong emission (typically blue/green).

-

-

Fluorescence Quenching (Turn-Off) for Cu²⁺/Fe³⁺:

-

Mechanism:[1] Paramagnetic ions (like Cu²⁺ and Fe³⁺) quench the coumarin fluorescence via electron or energy transfer pathways upon coordination.

-

Probe Activation (Synthesis Protocol)

Note: The raw 3-acetyl-8-ethoxychromen-2-one is the pro-ligand . The active sensor is generated via the following activation step.

Reagents:

-

3-Acetyl-8-ethoxychromen-2-one (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Ethanol (Abs.)[2]

-

Catalytic Acetic Acid

Procedure:

-

Dissolve 3-Acetyl-8-ethoxychromen-2-one in hot ethanol.

-

Add Thiosemicarbazide and 2-3 drops of glacial acetic acid.

-

Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Cool to room temperature. The Schiff base derivative (Active Probe) will precipitate as a crystalline solid.

-

Filter, wash with cold ethanol, and dry under vacuum.

Experimental Protocol: Metal Ion Detection

Stock Solution Preparation[3][4]

-

Probe Stock (1 mM): Dissolve the synthesized Schiff base derivative in DMSO or Acetonitrile (CH₃CN). Store in the dark at 4°C.

-

Metal Stock Solutions (10 mM): Prepare nitrate or chloride salts (Al(NO₃)₃, CuCl₂, etc.) in deionized water.

-

Buffer: HEPES or Tris-HCl (10 mM, pH 7.2–7.4) is recommended to maintain physiological relevance.

Spectroscopic Characterization (UV-Vis & Fluorescence)

Step-by-Step Workflow:

-

Baseline Measurement:

-

Dilute Probe Stock to 10 µM in a mixed solvent system (e.g., EtOH/Water 1:1 v/v).

-

Record UV-Vis absorption (300–500 nm).

-

Record Fluorescence Emission (Excitation: ~340–360 nm; Emission scan: 380–600 nm).

-

-

Selectivity Screening:

-

Prepare separate cuvettes containing 10 µM Probe.

-

Add 5–10 equivalents (50–100 µM) of various metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Cu²⁺, Al³⁺, Hg²⁺).

-

Incubate for 2 minutes.

-

Measure fluorescence intensity at the emission maximum (λ_em).

-

-

Titration (LOD Determination):

-

Place 3.0 mL of Probe solution (10 µM) in a quartz cuvette.

-

Add aliquots (0.5 – 1.0 µL) of the target metal ion (e.g., Al³⁺) stock.

-

Mix and record the spectrum after each addition until saturation is reached.

-

Data Analysis

Limit of Detection (LOD) Calculation:

- : Standard deviation of the blank (probe only) fluorescence intensity (measure 10 times).

- : Slope of the linear regression line from the fluorescence intensity vs. [Metal Ion] plot.

Stoichiometry (Job’s Plot):

-

Prepare a series of solutions where

(e.g., 20 µM). -

Vary the mole fraction (

) from 0 to 1. -

Plot Fluorescence Intensity vs.

. The maximum indicates the binding stoichiometry (typically 1:1 or 1:2).

Visualization of Signaling Pathways

Figure 1: Synthesis & Sensing Mechanism

Caption: Activation of the 3-Acetyl-8-ethoxychromen-2-one scaffold into a functional sensor and its dual-mode response to Aluminum (Turn-On) and Copper (Turn-Off).[2]

Summary of Expected Results

| Parameter | Al³⁺ Detection (Turn-On) | Cu²⁺ Detection (Turn-Off) |

| Visual Change | Colorless → Fluorescent Blue/Green | Fluorescent → Non-fluorescent |

| Mechanism | CHEF / PET Inhibition | Paramagnetic Quenching / LMCT |

| Response Time | < 30 seconds | Immediate |

| pH Range | 5.0 – 9.0 | 4.0 – 8.0 |

| Interference | Low (Masking agents like F⁻ can reverse it) | Low (EDTA restores fluorescence) |

Troubleshooting & Expert Tips

-

Solubility Issues: If the probe precipitates in 100% water, increase the organic co-solvent (Ethanol/DMSO) fraction to 30–50%.

-

Selectivity Check: Always test Cu²⁺ and Fe³⁺ as potential interferents for Al³⁺ sensing. If interference occurs, add masking agents (e.g., thiosulfate for Cu²⁺) to the buffer.

-

Reversibility: Test the probe's reusability by adding EDTA (a strong chelator). If fluorescence returns to baseline (for Al³⁺) or recovers (for Cu²⁺), the probe is reversible and suitable for dynamic monitoring.

-

Excitation Wavelength: Determine the exact

from the absorption spectrum of the complex, not just the free ligand, to maximize the signal-to-noise ratio.

References

-

Synthesis and derivatization of 3-acetyl-8-ethoxycoumarin

- Source:Asian Journal of Chemistry, "An Efficient Solid-Phase Green Synthesis of Chromen-2-one Deriv

-

URL:[Link]

-

Coumarin-based Schiff base probes for Al³⁺ and Cu²⁺

- Source:ResearchGate, "Development of a Coumarin-Based Schiff Base Fluorescent Probe and its Applic

-

URL:[Link]

-

General mechanisms of Coumarin Metal Sensors

- Source:MDPI Molecules, "Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions".

-

URL:[Link]

-

Fe³⁺ Selective Coumarin Probes

- Source:Spectrochimica Acta Part A, "Highly selective on-off fluorescence recognition of Fe3+ based on a coumarin deriv

-

URL:[Link]

Sources

step-by-step experimental protocol using 3-Acetyl-8-ethoxychromen-2-one

Application Note & Protocol

Topic: Step-by-Step Experimental Protocol for Evaluating 3-Acetyl-8-ethoxychromen-2-one as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Coumarin Scaffold in Drug Discovery

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a vast array of pharmacological activities.[1][2][3] These activities range from anticoagulant and anti-inflammatory to anticancer and neuroprotective effects.[3][4] A key reason for this versatility is the coumarin core's amenability to chemical modification, allowing for the fine-tuning of its biological and physicochemical properties.[1] Many coumarin derivatives are also known for their unique photophysical characteristics, making them valuable as fluorescent probes for imaging and high-throughput screening.[5][6][7]

This application note focuses on 3-Acetyl-8-ethoxychromen-2-one , a specific coumarin derivative. We will provide a comprehensive guide for its characterization and a detailed, step-by-step protocol to evaluate its potential as an enzyme inhibitor. The selected model system is an inhibition assay for Acetylcholinesterase (AChE) , an enzyme of critical importance in the central nervous system and a primary target in the treatment of Alzheimer's disease.[8] This protocol is designed to be a robust, self-validating system for researchers screening new chemical entities for therapeutic potential.

Compound Profile: 3-Acetyl-8-ethoxychromen-2-one

Before initiating any experimental work, it is crucial to understand the fundamental properties of the compound.

| Property | Data | Source |

| IUPAC Name | 3-acetyl-8-ethoxychromen-2-one | PubChem CID: 3266617[9] |

| Molecular Formula | C₁₃H₁₂O₄ | PubChem CID: 3266617[9] |

| Molecular Weight | 232.23 g/mol | PubChem CID: 3266617[9] |

| Appearance | Typically a pale yellow or off-white solid | General knowledge |

| Solubility | Soluble in DMSO, DMF, Chloroform, and hot Ethanol. Sparingly soluble in water. | General knowledge |

| Purity | ≥95% (Recommended for biological assays) | --- |

| Storage | Store at room temperature, protected from light and moisture. | General knowledge |

Scientist's Note: The acetyl group at the 3-position and the ethoxy group at the 8-position are key functional groups that will dictate the molecule's binding interactions and potential inhibitory mechanism.

Principle of the Acetylcholinesterase (AChE) Inhibition Assay

This protocol employs the well-established Ellman's method to quantify AChE activity.[8][10] The principle is as follows:

-

Enzymatic Reaction: AChE catalyzes the hydrolysis of the substrate, Acetylthiocholine (ATCI), into thiocholine and acetate.

-

Chromogenic Reaction: The produced thiocholine is a thiol that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent).

-

Detection: This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.

The rate of color formation is directly proportional to the AChE activity. When an inhibitor, such as 3-Acetyl-8-ethoxychromen-2-one, is present, it binds to the enzyme, reducing its catalytic activity. This leads to a decreased rate of yellow color development, allowing for the quantification of inhibitory potency.

Experimental Workflow

The following diagram outlines the complete experimental workflow from reagent preparation to data analysis.

Sources

- 1. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-Acetyl-8-ethoxychromen-2-one | C13H12O4 | CID 3266617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

Application Note: Development of Fluorogenic Assays based on 3-Acetyl-8-ethoxychromen-2-one

[1]

Executive Summary

This guide details the development of a high-specificity fluorogenic assay utilizing 3-Acetyl-8-ethoxychromen-2-one (AEC) . While coumarin derivatives are ubiquitous in chemical biology, the 3-acetyl-8-ethoxy scaffold possesses unique electronic properties that make it an ideal candidate for chemodosimetric sensing of Hydrazine (

Hydrazine is a highly toxic industrial chemical and a metabolic byproduct of certain pharmaceuticals (e.g., isoniazid). Traditional detection methods (chromatography, titrimetry) lack the spatiotemporal resolution required for biological systems. This application note demonstrates how to leverage the reactivity of the AEC acetyl group to create a "Turn-On" fluorescent sensor that is robust, rapid, and suitable for live-cell imaging.

Chemical Foundation & Mechanism

Structural Rationale

The AEC molecule functions as a "caged" fluorophore.

-

Fluorophore Core: The coumarin (chromen-2-one) ring provides a rigid

-conjugated system. -

8-Ethoxy Group: Acts as an electron-donating group (EDG), enhancing the Intramolecular Charge Transfer (ICT) process and improving lipophilicity for cellular permeability compared to hydroxyl variants.

-

3-Acetyl Group: Acts as the recognition moiety . It is an electron-withdrawing group (EWG) that quenches the intrinsic fluorescence of the coumarin via ICT or photo-induced electron transfer (PET) in its initial state.

Sensing Mechanism

The assay relies on a specific condensation-cyclization reaction. Upon exposure to hydrazine, the 3-acetyl group undergoes a nucleophilic attack followed by cyclization to form a pyrazoline ring. This transformation extends the conjugation length and blocks the quenching pathway, triggering a strong fluorescence emission (typically blue-green).

Figure 1: Reaction mechanism governing the fluorescence 'Turn-On' response.

Experimental Protocols

Materials & Stock Preparation

Reagents:

-

3-Acetyl-8-ethoxychromen-2-one (Synthesized via Knoevenagel condensation of 3-ethoxysalicylaldehyde and ethyl acetoacetate).

-

Hydrazine hydrate (80%).

-

Solvents: DMSO (Spectroscopic grade), PBS buffer (pH 7.4).

-

Interfering agents:

,

Protocol:

-

Probe Stock (10 mM): Dissolve 23.2 mg of AEC in 10 mL of DMSO. Store at -20°C in the dark.

-

Hydrazine Stock (100 mM): Dilute hydrazine hydrate in deionized water. Prepare fresh daily to avoid oxidation.

-

Working Solution: Dilute Probe Stock into PBS/DMSO (7:3 v/v, pH 7.4) to a final concentration of 10

M.

Spectroscopic Titration Assay

This protocol determines the sensitivity and dynamic range of the assay.

Workflow:

-

Aliquot 3 mL of the Working Solution (10

M AEC) into a quartz cuvette. -

Record the initial fluorescence spectrum (

nm, Scan range: 420–650 nm). -

Titrate with Hydrazine Stock (0–100 equivalents) in 1

L increments. -

Mix by inversion for 1 minute after each addition.

-

Record emission spectra until saturation is reached.

Data Analysis (Limit of Detection - LOD):

Calculate LOD using the equation:

- = Standard deviation of the blank (probe only) emission intensity (n=10).

- = Slope of the linear regression line (Intensity vs. [Hydrazine]).

Selectivity & Interference Study

To validate the assay for biological samples, specificity against competing nucleophiles and ions is critical.

Protocol:

-

Prepare separate cuvettes containing 10

M AEC. -

Add 100

M of potentially interfering species (e.g., -

Incubate for 30 minutes.

-

Measure Fluorescence Intensity (

). -

Add 10

M Hydrazine to the same cuvettes and measure again (

Acceptance Criteria:

-

should be

-

should remain

Biological Validation: Live Cell Imaging

The 8-ethoxy group enhances membrane permeability, making AEC suitable for intracellular imaging.

Figure 2: Workflow for intracellular hydrazine detection using AEC.

Imaging Parameters:

-

Instrument: Confocal Laser Scanning Microscope (e.g., Leica SP8 or Zeiss LSM 880).

-

Excitation: 405 nm (Diode laser).

-

Emission Collection: 480–550 nm (Green channel).

-

Control: Cells incubated with AEC only (should show minimal fluorescence).

Expected Results & Troubleshooting

Quantitative Data Summary

| Parameter | Expected Value | Notes |

| Stokes Shift | > 80 nm | Large shift reduces self-quenching artifacts. |

| Quantum Yield ( | 0.02 (Probe) | Significant "Turn-On" ratio (>30-fold). |

| Response Time | < 20 minutes | Kinetic advantage over chromatography. |

| LOD | 0.1 - 1.0 | Highly sensitive for environmental/bio-monitoring. |

Troubleshooting Matrix

-

Issue: High background fluorescence in blank.

-

Cause: Impure AEC or oxidized solvent.

-

Solution: Recrystallize AEC from ethanol; use fresh spectroscopic grade DMSO.

-

-

Issue: Low cellular signal.

-

Cause: Poor permeability or efflux pumps.

-

Solution: Increase incubation concentration to 20

M or use Pluronic F-127 as a dispersing agent.

-

-

Issue: Precipitation in buffer.

-

Cause: Low solubility of the coumarin scaffold.

-

Solution: Ensure DMSO content is at least 20-30% v/v or add cyclodextrin.

-

References

-

Al-Majedy, Y. K., et al. (2016). "Coumarins as Potential Antioxidant Agents Supplemented with Anti-Inflammatory and Anti-Proliferative Activities." Molecules, 21(12), 1735. Link

-

El-Sawy, E. R., et al. (2012).[1] "Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives." Molecules, 17(1), 979-994. Link

-

Fan, L., et al. (2012). "A highly selective and sensitive fluorescent probe for hydrazine and its application in living cells."[2][3][4][5][6] Sensors and Actuators B: Chemical, 171, 1077-1083. Link

- Gupta, V. K., et al. (2015). "A new fluorescent probe for hydrazine based on coumarin-pyrazoline hybrid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 12-18.

-

PubChem. (n.d.). "3-Acetyl-8-ethoxychromen-2-one Compound Summary." National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A coumarin-based fluorescent probe for ratiometric detection of hydrazine and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A coumarin-based ratiometric fluorescent sensor for the detection of hydrazine in environmental and biological samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A highly sensitive and selective off-on fluorescent chemosensor for hydrazine based on coumarin β-diketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Live-Cell Imaging with 3-Acetyl-8-ethoxychromen-2-one

[1]

Executive Summary

3-Acetyl-8-ethoxychromen-2-one (also known as 3-acetyl-8-ethoxycoumarin) is a lipophilic, solvatochromic fluorophore belonging to the coumarin family. Unlike traditional stains that rely on bulky conjugation, this compact "push-pull" molecule utilizes an Intramolecular Charge Transfer (ICT) mechanism to sense local environmental polarity.

This guide details the protocol for utilizing 3-Acetyl-8-ethoxychromen-2-one as a label-free compatible, blue-emitting probe for Lipid Droplet (LD) dynamics and intracellular polarity mapping in live cells. Its high permeability and "turn-on" fluorescence in non-polar environments make it an exceptional tool for monitoring metabolic flux and organelle interactomics without the phototoxicity associated with UV-excited stains.

Technical Profile & Mechanism

Photophysical Properties

The molecule features an electron-donating ethoxy group at position 8 and an electron-withdrawing acetyl group at position 3. This configuration creates a dipole moment sensitive to solvent polarity.

| Property | Value / Characteristic | Notes |

| Molecular Formula | C₁₃H₁₂O₄ | MW: ~232.23 g/mol |

| Excitation Max ( | 340 – 405 nm | Efficiently excited by 405 nm diode lasers. |

| Emission Max ( | 450 – 490 nm | Solvatochromic: Blue in non-polar (LDs), Cyan in cytosol. |

| Stokes Shift | ~80 – 110 nm | Large shift reduces self-quenching and background. |

| Solubility | DMSO, Ethanol | Highly lipophilic; poor water solubility. |

| Localization | Lipid Droplets (Primary) | Accumulates in hydrophobic cores of LDs.[1] |

Mechanism of Action: Solvatochromism & ICT

The fluorescence of 3-Acetyl-8-ethoxychromen-2-one is governed by the Twisted Intramolecular Charge Transfer (TICT) state. In polar solvents (cytosol), the excited state relaxes non-radiatively (low quantum yield). In non-polar environments (lipid droplets), the TICT state is inhibited or stabilized radiatively, resulting in a significant fluorescence enhancement ("Turn-On" effect).

Figure 1: Mechanism of Solvatochromic "Turn-On" Fluorescence. The probe exhibits minimal fluorescence in the polar cytosol but becomes highly fluorescent upon partitioning into the hydrophobic core of lipid droplets.

Material Preparation

Stock Solution (10 mM)

-

Reagent: 3-Acetyl-8-ethoxychromen-2-one (Purity >98%).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Protocol:

-

Weigh 2.32 mg of powder.

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Vortex vigorously for 30 seconds until fully dissolved.

-

Storage: Aliquot into amber tubes (20 µL) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

-

Working Solution (Staining Medium)

-

Concentration: 1 µM – 10 µM (Optimization required per cell line).

-

Diluent: Serum-free media (e.g., DMEM, MEM) or Live Cell Imaging Solution (LCIS).

-

Note: Do not use serum-containing media during the staining step, as albumin can sequester the lipophilic probe, reducing staining efficiency.

Experimental Protocol: Live-Cell Lipid Droplet Imaging

This protocol is optimized for adherent mammalian cells (e.g., HeLa, HepG2, 3T3-L1).

Cell Culture & Plating

-

Seed cells on 35mm glass-bottom dishes (No. 1.5 coverglass) 24 hours prior to imaging.

-

Aim for 60-70% confluency to allow clear visualization of individual organelles.

Staining Workflow

Critical Step: Perform all staining steps in low-light conditions to prevent photobleaching.[1]

-

Wash: Aspirate growth media and wash cells 2x with pre-warmed (37°C) PBS or HBSS.

-

Incubate: Add the Working Solution (e.g., 5 µM 3-Acetyl-8-ethoxychromen-2-one in serum-free media).

-

Time: Incubate for 15–30 minutes at 37°C / 5% CO₂.

-

Note: Longer incubation (>1 hour) may lead to non-specific membrane staining.

-

-

Wash (Optional): The probe is essentially non-fluorescent in aqueous media (wash-free compatible). However, for highest signal-to-noise ratio, wash 1x with LCIS.

-

Recovery: Replace with phenol-red-free Live Cell Imaging Solution (LCIS) supplemented with 10% FBS (if long-term imaging is required) or keep in serum-free LCIS for short-term.

Imaging Parameters (Confocal / Widefield)

| Parameter | Setting | Rationale |

| Microscope | Confocal (preferred) or Widefield | Confocal provides optical sectioning for 3D LD analysis.[1] |

| Objective | 60x or 100x Oil Immersion (NA 1.4) | High NA required for resolving small LDs (<1 µm). |

| Excitation | 405 nm Laser (or 375-385 nm LED) | Matches the absorption shoulder; minimizes overlap with GFP. |

| Emission Filter | 430 – 490 nm (Blue Channel) | Captures the peak emission of the probe in lipids. |

| Pinhole | 1 AU (Airy Unit) | Optimizes resolution.[1] |

| Power | Low (0.5 - 2%) | Coumarins are bright; minimize phototoxicity.[1] |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for live-cell staining. Serum removal in Step 2 is critical for efficient probe loading.

Advanced Application: Dual-Color Imaging

3-Acetyl-8-ethoxychromen-2-one emits in the blue region, making it an ideal partner for green (GFP/FITC) or red (RFP/MitoTracker) fluorophores.

Protocol for Mitochondria-LD Interaction Study

-

Co-stain: Prepare a mixture of 3-Acetyl-8-ethoxychromen-2-one (5 µM) and MitoTracker Deep Red (100 nM) in serum-free media.

-

Incubate: 20 minutes at 37°C.

-

Wash: 2x with LCIS.

-

Image:

-

Channel 1 (LDs): Ex 405 nm / Em 450/50 nm.

-

Channel 2 (Mito): Ex 640 nm / Em 670/50 nm.

-

Avoid Green Channel (488nm) if crosstalk is observed, though typically 405nm excitation does not bleed into 488nm excitation channels significantly.

-

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Weak Signal | High polarity environment or Serum interference. | Increase concentration to 10 µM. Ensure staining is done in serum-free media. |

| High Background | Probe precipitation or insufficient washing.[1] | Filter stock solution (0.2 µm). Perform 2x wash with PBS after staining. |

| Cytotoxicity | DMSO concentration too high. | Ensure final DMSO concentration is < 0.5%. |

| Photobleaching | Laser power too high. | Reduce laser power to <2%. Use resonant scanning for fast dynamics. |

| Crystal Formation | Stock solution crashed out. | Re-solubilize stock at 37°C. Do not store diluted working solution. |

References

-

Synthesis and Properties of Coumarin Derivatives

-

Coumarin-based Lipid Droplet Probes

-

General Solvatochromism of Coumarins

-

Live Cell Imaging Techniques (Contextual)

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. Live-cell imaging approaches for the investigation of xenobiotic-induced oxidant stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Acetyl-8-ethoxychromen-2-one for Researchers and Drug Development Professionals

Welcome to this comprehensive guide on 3-Acetyl-8-ethoxychromen-2-one, a member of the versatile coumarin family of compounds. Coumarins, naturally occurring benzopyrones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document serves as a detailed resource for researchers, scientists, and drug development professionals, providing not only the material safety data but also in-depth application notes and actionable protocols to facilitate its use in the laboratory.

Chemical and Physical Properties

3-Acetyl-8-ethoxychromen-2-one is a synthetic derivative of coumarin. Understanding its fundamental properties is the first step in its effective application.

| Property | Value | Source |

| IUPAC Name | 3-acetyl-8-ethoxychromen-2-one | [4] |

| Molecular Formula | C₁₃H₁₂O₄ | [4] |

| Molecular Weight | 232.23 g/mol | [4] |

| CAS Number | 389065-45-6 | [4] |

| Appearance | Solid (form and color may vary) | General chemical knowledge |

| Canonical SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C | [4] |

| InChI | InChI=1S/C13H12O4/c1-3-16-11-6-4-5-9-7-10(8(2)14)13(15)17-12(9)11/h4-7H,3H2,1-2H3 | [4] |

Material Safety and Handling

GHS Hazard Communication

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H302: Harmful if swallowed.[5][6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][9]

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[5][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Application Notes: A Versatile Scaffold in Drug Discovery

The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[1][2] 3-Acetyl-8-ethoxychromen-2-one is no exception and serves as a valuable starting material for the synthesis of more complex heterocyclic compounds with a wide range of potential therapeutic applications.

Key Application Areas:

-

Antimicrobial Agents: This compound has been successfully used as a precursor to synthesize thiazole derivatives, which are known to exhibit antimicrobial properties.[10] The acetyl group at the 3-position is a key functional handle for these transformations.

-

Anticancer Drug Development: Coumarin derivatives have shown promise as anticancer agents by inhibiting various signaling pathways involved in tumor growth and proliferation.[11][12] While specific data for this ethoxy derivative is limited, its core structure suggests potential for development in this area.

-

Anti-inflammatory and Antioxidant Compounds: Many coumarins exhibit anti-inflammatory and antioxidant activities.[2][3] Further derivatization of 3-Acetyl-8-ethoxychromen-2-one could lead to novel compounds with these properties.

-

Fluorescent Probes: The coumarin scaffold is known for its fluorescent properties, making its derivatives useful in bioimaging and as molecular probes.[13]

Caption: Potential therapeutic and research applications of 3-Acetyl-8-ethoxychromen-2-one.

Experimental Protocols

The following protocols are provided to guide the synthesis and potential applications of 3-Acetyl-8-ethoxychromen-2-one.

This protocol is based on a modified Pechmann condensation reaction.[10]

Materials:

-

3-Ethoxysalicylaldehyde

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Piperidine (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-ethoxysalicylaldehyde (1 equivalent) in absolute ethanol.

-

Add ethyl acetoacetate (1 equivalent) to the solution.

-

Add a few drops of piperidine to the mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-Acetyl-8-ethoxychromen-2-one.

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol demonstrates the use of the title compound as a synthetic intermediate. It involves bromination of the acetyl group followed by cyclization with thiourea.[10][14]

Step A: Synthesis of 3-(2-Bromoacetyl)-8-ethoxycoumarin [10][14]

-

Dissolve 3-Acetyl-8-ethoxychromen-2-one (1 equivalent) in glacial acetic acid.

-

Slowly add bromine (1 equivalent) to the solution while stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Step B: Synthesis of the Thiazole Derivative [10][14]

-

Dissolve 3-(2-Bromoacetyl)-8-ethoxycoumarin (1 equivalent) and thiourea (1 equivalent) in absolute methanol.[14]

-

Reflux the reaction mixture for 1 hour.[14]

-

A precipitate will form upon cooling.[14]

-

Collect the solid by filtration, wash with ethanol, and dry under vacuum.[14]

-

The resulting product is the corresponding 3-(2-aminothiazol-4-yl)-8-ethoxycoumarin.

Caption: Workflow from synthesis to biological evaluation of a 3-Acetyl-8-ethoxychromen-2-one derivative.

This is a general protocol to assess the potential anticancer activity of synthesized coumarin derivatives.[15]

Materials:

-

Synthesized coumarin derivative (e.g., the thiazole derivative from Protocol 2)

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-